molecular formula C13H9ClF2O B3043310 (3-Chlorophenyl)(3,4-difluorophenyl)methanol CAS No. 844683-50-7

(3-Chlorophenyl)(3,4-difluorophenyl)methanol

Cat. No.: B3043310
CAS No.: 844683-50-7
M. Wt: 254.66 g/mol
InChI Key: FUVPHDMMCAQTNN-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(3,4-difluorophenyl)methanol is an organic compound with the molecular formula C13H9ClF2O It is a member of the class of aromatic alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(3,4-difluorophenyl)methanol typically involves the reaction of 3-chlorobenzaldehyde with 3,4-difluorobenzylmagnesium chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(3,4-difluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: The major products include 3-chlorobenzophenone and 3,4-difluorobenzaldehyde.

    Reduction: The major product is the corresponding hydrocarbon, (3-Chlorophenyl)(3,4-difluorophenyl)methane.

    Substitution: Depending on the substituents, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

(3-Chlorophenyl)(3,4-difluorophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(3,4-difluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Chlorophenyl)(3,4-difluorophenyl)methane: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    (3-Chlorophenyl)(3,4-difluorophenyl)ketone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and applications.

Uniqueness

(3-Chlorophenyl)(3,4-difluorophenyl)methanol is unique due to the presence of both chlorine and fluorine substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. The hydroxyl group also provides additional functionality, allowing for further chemical modifications and interactions with biological targets.

Properties

IUPAC Name

(3-chlorophenyl)-(3,4-difluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVPHDMMCAQTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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